molecular formula C9H8ClF3N2O2 B1414933 Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate CAS No. 1041559-46-9

Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate

Cat. No.: B1414933
CAS No.: 1041559-46-9
M. Wt: 268.62 g/mol
InChI Key: NQMYHDYZXIZWHP-UHFFFAOYSA-N
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Description

Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trifluoromethyl group, a chloro substituent, and an amino group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methyl aminoacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at a specific temperature, often around 60-80°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed to achieve the desired reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce N-oxides or other oxidized forms.

Scientific Research Applications

Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate has several scientific research applications, including:

    Pharmaceuticals: It can serve as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory, antiviral, or anticancer activities.

    Agrochemicals: The compound can be used in the development of new pesticides or herbicides due to its ability to interact with biological targets in pests or weeds.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the chloro and amino groups can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridine: This compound lacks the amino and ester groups but shares the trifluoromethyl and chloro substituents.

    Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate: Similar to the title compound but with a carboxylate group instead of an amino group.

    3-chloro-5-(trifluoromethyl)pyridin-2-ylamine: This compound has an amino group but lacks the ester functionality.

Uniqueness

Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the trifluoromethyl and chloro groups enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. The amino and ester groups provide additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O2/c1-17-7(16)4-15-8-6(10)2-5(3-14-8)9(11,12)13/h2-3H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMYHDYZXIZWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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